molecular formula C21H26N2O4S B7713286 N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-methylbenzamide

N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-methylbenzamide

Cat. No.: B7713286
M. Wt: 402.5 g/mol
InChI Key: ZRWPCPHISOOKMJ-UHFFFAOYSA-N
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Description

N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-methylbenzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16-7-9-17(10-8-16)21(24)22-19-15-18(11-12-20(19)27-2)28(25,26)23-13-5-3-4-6-14-23/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWPCPHISOOKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonylation of 2-methoxyphenylamine with azepane-1-sulfonyl chloride, followed by coupling with 4-methylbenzoyl chloride under appropriate conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction of the sulfonyl group may produce a sulfide compound.

Scientific Research Applications

N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be employed in studies to understand its interaction with biological macromolecules.

    Materials Science: It may be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved could include inhibition of metabolic enzymes or signaling pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide
  • N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-(quinolin-4-yl)acetamide

Uniqueness

N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications, making it a valuable compound for further research and development.

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